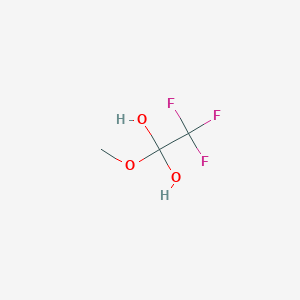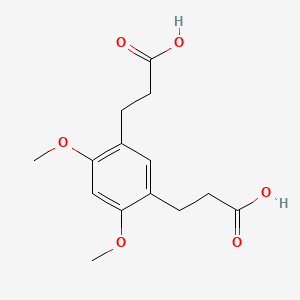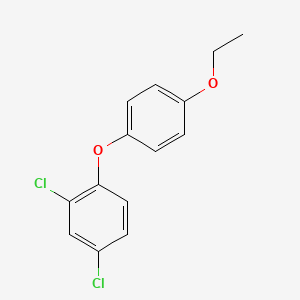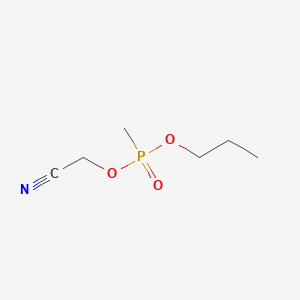
Cyanomethyl propyl methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethyl propyl methylphosphonate is an organophosphorus compound with the chemical formula C6H12NO3P. It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: Cyanomethyl propyl methylphosphonate can be synthesized through various methods. One common approach involves the reaction of a phosphonate ester with a cyanomethylating agent. For instance, the reaction of trimethyl phosphite with cyanomethyl chloride under basic conditions can yield this compound. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation has been explored to accelerate the reaction and improve yields. This method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol .
化学反応の分析
Types of Reactions: Cyanomethyl propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Cyanomethyl propyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere, mimicking the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing into its use as a potential drug candidate, particularly in antiviral and anticancer therapies.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of cyanomethyl propyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
類似化合物との比較
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Ethephon: A plant growth regulator with a phosphonate structure.
Uniqueness: Cyanomethyl propyl methylphosphonate is unique due to its cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
58263-96-0 |
|---|---|
分子式 |
C6H12NO3P |
分子量 |
177.14 g/mol |
IUPAC名 |
2-[methyl(propoxy)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C6H12NO3P/c1-3-5-9-11(2,8)10-6-4-7/h3,5-6H2,1-2H3 |
InChIキー |
USHMWYKNVCCFKO-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(C)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
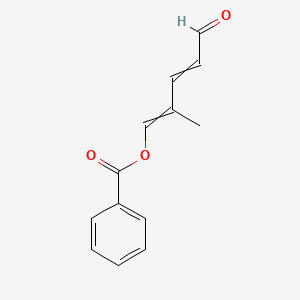
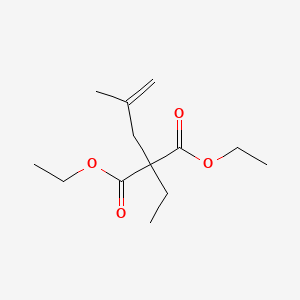
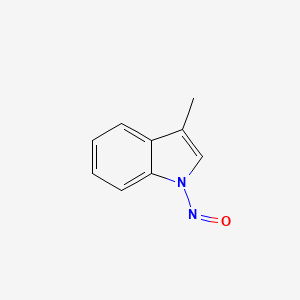
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
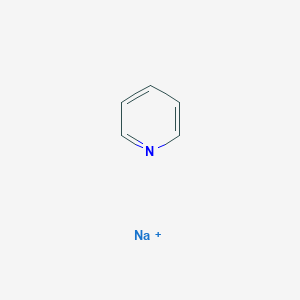
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
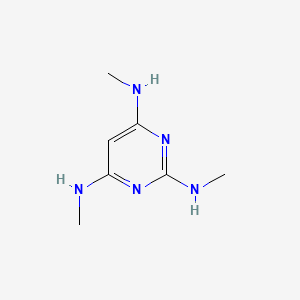
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
